molecular formula C8H7FOS B13425440 Acetic acid, fluorothio-, S-phenyl ester CAS No. 370-04-7

Acetic acid, fluorothio-, S-phenyl ester

Katalognummer: B13425440
CAS-Nummer: 370-04-7
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: ZMFYCHLZRAOBCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid, fluorothio-, S-phenyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular ester is derived from acetic acid and phenol, with a fluorothio group attached, making it unique in its structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, fluorothio-, S-phenyl ester typically involves the esterification of acetic acid with phenol in the presence of a fluorothio group. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperatures ensures the efficient production of the ester on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid, fluorothio-, S-phenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into acetic acid and phenol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The fluorothio group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Hydrolysis: Acetic acid and phenol.

    Reduction: Corresponding alcohols.

    Substitution: Products depend on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Acetic acid, fluorothio-, S-phenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Used in the production of perfumes, flavoring agents, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of acetic acid, fluorothio-, S-phenyl ester involves its interaction with specific molecular targets. The ester bond can be cleaved under certain conditions, releasing the acetic acid and phenol, which can then interact with various biological pathways. The fluorothio group may also play a role in modulating the compound’s activity and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetic acid, phenyl ester: Similar structure but lacks the fluorothio group.

    Ethanethioic acid, S-phenyl ester: Contains a thio group instead of a fluorothio group.

    Acetic acid, phenyl-, isopentyl ester: Different ester group but similar aromatic structure.

Uniqueness

Acetic acid, fluorothio-, S-phenyl ester is unique due to the presence of the fluorothio group, which imparts distinct chemical and physical properties compared to other esters. This uniqueness makes it valuable in specific applications where the fluorothio group plays a crucial role.

Eigenschaften

CAS-Nummer

370-04-7

Molekularformel

C8H7FOS

Molekulargewicht

170.21 g/mol

IUPAC-Name

S-phenyl 2-fluoroethanethioate

InChI

InChI=1S/C8H7FOS/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2

InChI-Schlüssel

ZMFYCHLZRAOBCQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC(=O)CF

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.